molecular formula C13H21N3O B7586957 (2S)-2-amino-4-methyl-N-(2-pyridin-4-ylethyl)pentanamide

(2S)-2-amino-4-methyl-N-(2-pyridin-4-ylethyl)pentanamide

Cat. No. B7586957
M. Wt: 235.33 g/mol
InChI Key: OVYVYKOSKAHAPO-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-amino-4-methyl-N-(2-pyridin-4-ylethyl)pentanamide, also known as MPX, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPX belongs to the class of compounds called "peptidomimetics," which are designed to mimic the structure and function of natural peptides in the body.

Mechanism of Action

The exact mechanism of action of (2S)-2-amino-4-methyl-N-(2-pyridin-4-ylethyl)pentanamide is not fully understood. However, it is believed to act by modulating the activity of certain receptors in the body. (2S)-2-amino-4-methyl-N-(2-pyridin-4-ylethyl)pentanamide has been shown to bind to the mu-opioid receptor, which is involved in the regulation of pain and inflammation. (2S)-2-amino-4-methyl-N-(2-pyridin-4-ylethyl)pentanamide has also been shown to bind to the nicotinic acetylcholine receptor, which is involved in the regulation of cognitive function.
Biochemical and Physiological Effects:
(2S)-2-amino-4-methyl-N-(2-pyridin-4-ylethyl)pentanamide has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and pain. (2S)-2-amino-4-methyl-N-(2-pyridin-4-ylethyl)pentanamide has also been shown to improve cognitive function in animal models of Alzheimer's disease. In addition, (2S)-2-amino-4-methyl-N-(2-pyridin-4-ylethyl)pentanamide has been shown to have neuroprotective effects in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using (2S)-2-amino-4-methyl-N-(2-pyridin-4-ylethyl)pentanamide in lab experiments is its synthetic nature, which allows for the precise control of its structure and properties. This makes it an ideal tool for studying the structure-activity relationship of peptidomimetics. However, one limitation of using (2S)-2-amino-4-methyl-N-(2-pyridin-4-ylethyl)pentanamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with in certain assays.

Future Directions

There are several future directions for the research on (2S)-2-amino-4-methyl-N-(2-pyridin-4-ylethyl)pentanamide. One direction is to further investigate its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to study its potential in the treatment of cancer and infectious diseases. In addition, further studies are needed to understand the exact mechanism of action of (2S)-2-amino-4-methyl-N-(2-pyridin-4-ylethyl)pentanamide and to optimize its properties for therapeutic applications.

Synthesis Methods

The synthesis of (2S)-2-amino-4-methyl-N-(2-pyridin-4-ylethyl)pentanamide involves several steps, including the protection of the amine group, the coupling of the protected amine with the pyridine-containing moiety, and the deprotection of the amine group. The final product is obtained after purification by column chromatography. The synthesis of (2S)-2-amino-4-methyl-N-(2-pyridin-4-ylethyl)pentanamide has been reported in several scientific papers, and the compound has been synthesized using different methods. However, the most commonly used method involves the use of solid-phase peptide synthesis.

Scientific Research Applications

(2S)-2-amino-4-methyl-N-(2-pyridin-4-ylethyl)pentanamide has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. (2S)-2-amino-4-methyl-N-(2-pyridin-4-ylethyl)pentanamide has also been investigated for its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In addition, (2S)-2-amino-4-methyl-N-(2-pyridin-4-ylethyl)pentanamide has been studied for its potential in the treatment of cancer and infectious diseases.

properties

IUPAC Name

(2S)-2-amino-4-methyl-N-(2-pyridin-4-ylethyl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1-10(2)9-12(14)13(17)16-8-5-11-3-6-15-7-4-11/h3-4,6-7,10,12H,5,8-9,14H2,1-2H3,(H,16,17)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVYVYKOSKAHAPO-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCCC1=CC=NC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCCC1=CC=NC=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-amino-4-methyl-N-(2-pyridin-4-ylethyl)pentanamide

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